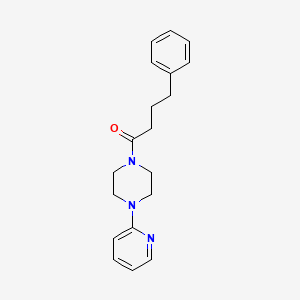
1-(4-phenylbutanoyl)-4-(2-pyridinyl)piperazine
Overview
Description
1-(4-phenylbutanoyl)-4-(2-pyridinyl)piperazine, also known as P4P, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in scientific research due to its potential pharmacological properties and its ability to interact with various receptors in the central nervous system.
Mechanism of Action
1-(4-phenylbutanoyl)-4-(2-pyridinyl)piperazine acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also has affinity for the dopamine D2 receptor, which is the target of antipsychotic drugs. This compound's mechanism of action is thought to involve the modulation of neurotransmitter systems in the brain, particularly the serotonergic and dopaminergic systems.
Biochemical and Physiological Effects
This compound has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. It also appears to have a modulatory effect on the HPA axis, which is involved in the stress response. This compound has been shown to decrease levels of corticosterone, a hormone released in response to stress.
Advantages and Limitations for Lab Experiments
1-(4-phenylbutanoyl)-4-(2-pyridinyl)piperazine has several advantages for laboratory experiments, including its high potency and selectivity for certain receptors. However, it also has limitations, such as its poor solubility in water and its potential for off-target effects at higher doses.
Future Directions
There are several potential future directions for research on 1-(4-phenylbutanoyl)-4-(2-pyridinyl)piperazine. One area of interest is its potential use in combination with other drugs for the treatment of depression and anxiety. Another area of research could focus on the development of novel derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Scientific Research Applications
1-(4-phenylbutanoyl)-4-(2-pyridinyl)piperazine has been investigated for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and it also exhibits antipsychotic properties.
properties
IUPAC Name |
4-phenyl-1-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(11-6-9-17-7-2-1-3-8-17)22-15-13-21(14-16-22)18-10-4-5-12-20-18/h1-5,7-8,10,12H,6,9,11,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQYBANFQXLDPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(4-morpholinyl)propyl]amino}-5-nitrobenzamide](/img/structure/B3959879.png)
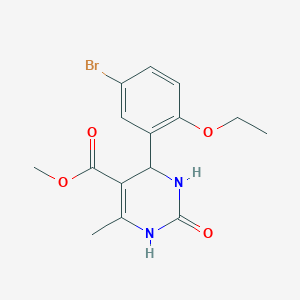

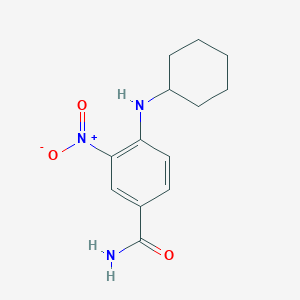
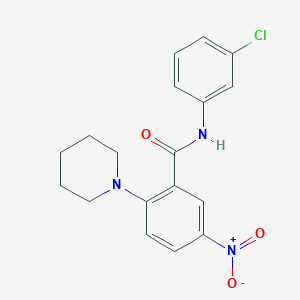
![methyl 4-[4-(benzyloxy)-3-bromophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3959912.png)
![6-(3-fluorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959923.png)
![7-{[3-(benzyloxy)phenyl][(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B3959938.png)
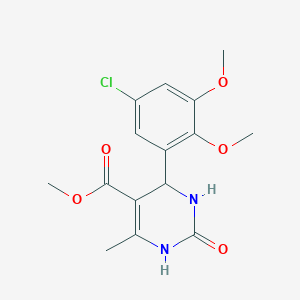
![dimethyl 5-[({3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}sulfonyl)amino]isophthalate](/img/structure/B3959948.png)
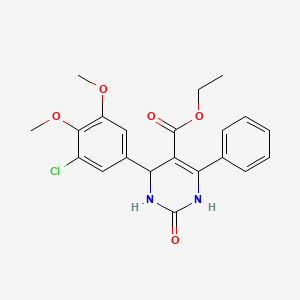
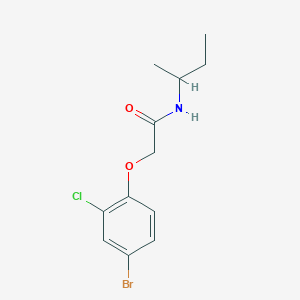

![10-bromo-3-(methylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959967.png)